molecular formula C34H22O4 B4678736 (R)-1,1'-bi-2-Naphthol dibenzoate CAS No. 291772-40-2

(R)-1,1'-bi-2-Naphthol dibenzoate

Cat. No.: B4678736
CAS No.: 291772-40-2
M. Wt: 494.5 g/mol
InChI Key: DYTFOMFSASUHEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Axially Chiral Ligands in Enantioselective Catalysis

Axially chiral ligands, characterized by a chiral axis rather than a stereocenter, are of paramount importance in enantioselective catalysis. researchgate.net Their unique three-dimensional structure creates a well-defined chiral environment around a metal center, effectively discriminating between the two prochiral faces of a substrate. researchgate.net This steric and electronic influence is crucial for achieving high levels of enantioselectivity in a wide array of chemical reactions. researchgate.netrsc.org The restricted rotation around the C-C bond connecting the two naphthyl units in BINOL and its derivatives imparts stable atropisomerism, making them ideal candidates for such applications. nih.govacs.org The development of these ligands has been instrumental in advancing asymmetric catalysis, enabling the synthesis of complex, optically active molecules that are vital in pharmaceuticals, materials science, and agrochemicals. rsc.orgsioc-journal.cnnih.gov

Overview of BINOL and its Derivatization Strategies for Advanced Applications

1,1'-Bi-2-naphthol (BINOL) is a highly versatile chiral molecule that has garnered significant attention in chemistry and materials science. nih.govacs.org It consists of two naphthol rings linked by a single bond, with rotation around this bond being restricted, which results in stable, separable enantiomers, (R)- and (S)-BINOL. nih.govacs.org The hydroxyl groups on the naphthyl rings provide convenient handles for modification, leading to a vast library of BINOL derivatives with tailored electronic and steric properties. nih.govacs.orgontosight.ai

Derivatization strategies for BINOL are numerous and have been extensively explored to fine-tune its catalytic activity and selectivity. nih.govacs.org These strategies include:

Substitution at the 3- and 3'-positions: This is often achieved through ortho-lithiation directed by the hydroxyl groups, allowing for the introduction of bulky or electron-donating/withdrawing groups. nih.gov

Substitution at the 6- and 6'-positions: Electrophilic substitution reactions, such as bromination, are common methods to functionalize these positions. nih.govacs.org

Modification of the hydroxyl groups: The hydroxyl groups can be converted into a variety of other functional groups, such as esters, ethers, and phosphites, to modulate the ligand's coordinating ability and steric bulk. nih.govontosight.ai

These modifications have led to the development of highly effective ligands for a broad range of asymmetric reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions. sioc-journal.cnmdpi.comnih.gov

Contextualizing (R)-1,1'-bi-2-Naphthol Dibenzoate within the BINOL Ligand Family

This compound belongs to the class of BINOL derivatives where the hydroxyl groups have been esterified. In this specific case, the hydroxyl groups of (R)-BINOL are converted to benzoate (B1203000) esters. This modification significantly alters the properties of the parent BINOL molecule. The introduction of the bulky benzoate groups increases the steric hindrance around the chiral axis, which can be advantageous in certain asymmetric transformations by enhancing the facial discrimination of the substrate. Furthermore, the electronic properties are modified by the electron-withdrawing nature of the benzoyl groups.

This derivatization strategy of esterification is a common and effective way to tune the properties of BINOL-based ligands for specific catalytic applications. While not as extensively studied as some other BINOL derivatives, this compound represents a valuable member of the BINOL ligand family, offering a unique combination of steric and electronic features.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(2-benzoyloxynaphthalen-1-yl)naphthalen-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H22O4/c35-33(25-13-3-1-4-14-25)37-29-21-19-23-11-7-9-17-27(23)31(29)32-28-18-10-8-12-24(28)20-22-30(32)38-34(36)26-15-5-2-6-16-26/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTFOMFSASUHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)OC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366224
Record name [1,1'-Binaphthalene]-2,2'-diyl dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

291772-40-2
Record name [1,1'-Binaphthalene]-2,2'-diyl dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Application of R 1,1 Bi 2 Naphthol Dibenzoate in Asymmetric Catalysis

Design Principles for (R)-1,1'-bi-2-Naphthol Dibenzoate as a Chiral Ligand

The utility of BINOL and its derivatives in asymmetric catalysis is fundamentally tied to the coordination of its two hydroxyl groups to a metal center. ontosight.ainih.gov This coordination creates a well-defined, chiral environment that directs the stereochemical outcome of a reaction. The esterification of these hydroxyls to form this compound fundamentally alters the nature of the parent molecule, rendering it incapable of acting as a traditional bidentate ligand for metal catalysis. The benzoate (B1203000) groups block the essential coordination sites.

Consequently, the application of the dibenzoate derivative in catalysis is not direct. Instead, it is best understood as a protected form of the BINOL scaffold or as a point of comparison for understanding structure-activity relationships. Its properties illustrate the profound impact of substitution on the BINOL framework.

The introduction of dibenzoate groups at the 2,2'-positions of the (R)-BINOL scaffold imposes significant steric and electronic changes that would theoretically influence any potential catalytic activity, should the molecule be engaged in a non-traditional catalytic cycle.

Steric Properties: The benzoate groups are substantially bulkier than the hydroxyl protons they replace. This added steric hindrance dramatically narrows the chiral pocket of the binaphthyl scaffold. In any potential catalytic application, this would increase steric repulsion with incoming substrates, potentially enhancing facial discrimination and enantioselectivity, but it could also hinder substrate approach and reduce reaction rates.

Electronic Properties: The benzoyl group is electron-withdrawing. Replacing the hydroxyl protons with benzoyl groups decreases the electron density on the naphtholic oxygen atoms. While the parent BINOL is an anionic ligand after deprotonation, the dibenzoate derivative is a neutral molecule with Lewis basic carbonyl oxygens. This electronic shift is critical; it prevents the formation of the common BINOL-metal ate complexes that are central to its catalytic activity in many reactions. acs.org Research on other substituted BINOLs has consistently shown that modifying the electronic nature of the ligand framework is a powerful tool for "fine-tuning" the enantioselectivity and catalytic activity of the resulting metal complexes. researchgate.net

The development of new catalysts often involves systematic modification of a parent ligand scaffold to optimize performance. acs.orgmdpi.com While the dibenzoate itself is not a direct ligand, the principles of scaffold modification are central to the broader family of BINOL-derived catalysts. Substituents are typically introduced at the 3,3' and 6,6' positions of the binaphthyl rings to modulate the ligand's properties.

3,3'-Position Modification: These positions are closest to the catalytic center. Introducing bulky groups here directly impacts the geometry of the metal complex and the chiral environment experienced by the substrate. This strategy is often employed to enhance enantioselectivity by creating a more restricted and well-defined reaction pocket.

6,6'-Position Modification: These positions are further from the reaction center and primarily influence the electronic properties of the ligand through inductive and resonance effects. For example, introducing electron-withdrawing groups like bromine at the 6,6'-positions can enhance the Lewis acidity of the associated metal center, which can be beneficial in reactions like Diels-Alder cycloadditions. acs.org

The structure-activity relationship in BINOL-derived ligands is a well-established principle. The optimal ligand is highly dependent on the specific reaction being catalyzed. The synthesis of this compound can be seen as an extreme modification, where the coordinating groups themselves are altered, illustrating the critical role of the free hydroxyls for conventional catalysis.

Asymmetric Transformations Catalyzed by (R)-1,1'-bi-2-Naphthol Complexes

Given that this compound is not a catalytically active ligand in the conventional sense, this section will discuss the types of reactions catalyzed by complexes of the parent (R)-BINOL and its closely related derivatives, as these are the transformations for which the BINOL scaffold is renowned.

Complexes formed between (R)-BINOL and various metals are powerful catalysts for a wide range of enantioselective transformations. ontosight.ai The C2-symmetric and conformationally rigid nature of the ligand effectively transfers chiral information to the catalytic center.

(R)-BINOL-derived Lewis acids are extensively used for carbon-carbon bond-forming reactions. The in-situ generation of catalysts from (R)-BINOL and metal precursors is a common and effective strategy.

Titanium-BINOL Complexes: These are classic catalysts for the enantioselective addition of nucleophiles to carbonyls. For instance, the addition of diethylzinc (B1219324) to aldehydes to produce chiral secondary alcohols is efficiently catalyzed by a complex formed from Ti(Oi-Pr)4 and (R)-BINOL. researchgate.net

Aluminum-BINOL Complexes: Chiral aluminum complexes, such as the "aluminium lithium bis(binaphthoxide)" (ALB) reagent prepared from (R)-BINOL and lithium aluminum hydride, are effective catalysts for asymmetric reductions and Michael additions. wikipedia.org Recent studies on BINOL-aluminum catalysis have uncovered novel mechanisms, including chiral-at-metal stereoinduction, where the BINOL ligand induces a stable chiral geometry at the aluminum center itself, which then dictates the reaction's stereochemical outcome. nih.gov

Zirconium-BINOL Complexes: Zirconium catalysts prepared from precursors like Zr(OtBu)4 and modified (R)-BINOL ligands have shown high activity in asymmetric aldol (B89426) reactions, particularly in the addition of silyl (B83357) enol ethers to aldehydes. acs.orgsigmaaldrich.com Introducing electron-withdrawing groups at the 3,3' and 6,6' positions of the BINOL scaffold has been shown to enhance the catalyst's performance. acs.org

Table 1: Examples of Lewis Acid Catalysis with (R)-BINOL Derivatives

Metal Reaction Type Substrate Example Product Type Reference
Ti Alkyl addition Benzaldehyde, Diethylzinc Secondary Alcohol researchgate.net
Al Hydroboration Heteroaryl Ketones Chiral Alcohol nih.gov

While BINAP, a phosphine (B1218219) derivative of BINOL, is more famous in palladium catalysis, BINOL-derived ligands themselves, particularly those modified into phosphoramidites or other related structures, are also employed. These ligands are used in a variety of enantioselective cross-coupling reactions, which are fundamental processes in modern organic synthesis. The specific use of this compound as a ligand in these reactions is not reported, as the free hydroxyls or, more commonly, their conversion to phosphine or phosphite (B83602) moieties are required for effective coordination to palladium.

Based on a comprehensive review of scientific literature, the requested article on the application of This compound in specific asymmetric catalytic reactions cannot be generated. The available research indicates that this compound is not used as a direct catalyst or ligand for the applications outlined.

Extensive searches have revealed no instances of this compound being employed in asymmetric reductions, enantioselective alkyne additions, C-C or C-heteroatom bond formations, organocatalysis, or multicomponent reactions as a catalytic species.

The primary reason for this lies in the compound's structure. The catalytic activity of the parent molecule, (R)-1,1'-bi-2-naphthol (BINOL), stems from the ability of its two hydroxyl (-OH) groups to coordinate with metal centers (such as titanium, zinc, or aluminum), forming a chiral complex that facilitates enantioselective transformations. wikipedia.orgontosight.ai In this compound, these critical hydroxyl groups are converted into benzoate esters. This modification blocks the essential coordination sites, rendering the molecule incapable of forming the necessary catalytically active complexes for these reactions.

The role of (R)-1,1'-bi-2-naphthol esters, such as the dibenzoate or dipentanoate, in chemistry is primarily as an intermediate in the synthesis and purification of optically pure (R)-BINOL. orgsyn.orgchemeurope.com A common strategy for resolving racemic BINOL involves its esterification. Subsequently, an enzyme, such as cholesterol esterase, is used to selectively hydrolyze the (S)-enantiomer of the diester. orgsyn.orgchemeurope.com The unreacted (R)-diester can then be separated and hydrolyzed through a chemical method to yield highly pure (R)-1,1'-bi-2-naphthol. orgsyn.orgchemeurope.com

While not used in catalysis, this compound has been the subject of research in materials science, specifically for investigating its size-dependent chiroptical properties in nanoparticles. nih.gov

Therefore, an article detailing the catalytic applications of this compound as per the provided outline would not be scientifically accurate. The true catalyst for the vast majority of such reactions is its unesterified precursor, (R)-1,1'-bi-2-naphthol.

: A Review of Current Research

Extensive research into the applications of chiral compounds in asymmetric catalysis has revealed a wide array of effective ligands and catalysts. However, a comprehensive review of scientific literature and chemical databases indicates that This compound is not directly employed as a catalyst in asymmetric synthesis.

The catalytically active species in this chemical family is its precursor, (R)-1,1'-bi-2-naphthol (BINOL) . nih.govsioc-journal.cnwikipedia.org this compound is a derivative of BINOL in which the hydroxyl groups at the 2 and 2' positions are protected by benzoyl groups. This protection renders the molecule generally inactive for catalytic purposes that rely on the free hydroxyl functionalities for coordination with metal centers or for acting as a Brønsted acid.

The vast body of research on asymmetric catalysis focuses on the application of (R)-BINOL and its various other derivatives, where the core BINOL structure is modified to fine-tune its steric and electronic properties. acs.orgresearchgate.net These modifications often involve substitutions at different positions on the naphthyl rings rather than protection of the essential hydroxyl groups. nih.govacs.org

Therefore, an article focusing solely on the catalytic application of this compound cannot be generated as there is no available data on its use in achieving enantiomeric excess, diastereomeric ratios, specific turnover numbers, or defined catalyst loadings in chemical reactions. The scientific community has concentrated its efforts on the rich and diverse catalytic chemistry of unprotected (R)-BINOL.

Mechanistic Investigations and Computational Studies of R 1,1 Bi 2 Naphthol Dibenzoate Mediated Processes

Elucidation of Reaction Pathways and Catalytic Cycles

There is a lack of published research detailing the specific reaction pathways and catalytic cycles involving (R)-1,1'-bi-2-Naphthol dibenzoate as a catalyst or ligand. For the parent (R)-BINOL and its more common derivatives, such as phosphoric acids and phosphoramidites, catalytic cycles are often well-documented, typically involving coordination to a metal center or acting as a Brønsted acid to activate substrates. mdpi.comacs.org These cycles are elucidated through a combination of experimental techniques, including kinetic studies, spectroscopic analysis of intermediates, and isotopic labeling. Without such studies on the dibenzoate derivative, any proposed catalytic cycle would be purely speculative and not grounded in scientific evidence.

Role of the Chiral Pocket and Substrate-Catalyst Interactions

The concept of a "chiral pocket" is central to understanding enantioselectivity in BINOL-based catalysis. This pocket, formed by the C2-symmetric binaphthyl backbone, creates a defined three-dimensional space that preferentially accommodates one enantiomer of a substrate or directs the approach of a reagent. The nature and size of the substituents at the 2,2'-positions are critical in defining the architecture of this pocket.

In the case of this compound, the bulky benzoate (B1203000) groups would create a significantly different chiral environment compared to the free hydroxyl groups of (R)-BINOL or the more commonly studied phosphate (B84403) or phosphite (B83602) derivatives. These benzoate moieties would extend the chiral influence and introduce new potential non-covalent interactions, such as π-stacking with aromatic substrates. However, without experimental or computational studies, the precise nature of these interactions and their effect on substrate binding and orientation remain uncharacterized.

Transition State Analysis in Enantioselective Induction

The key to high enantioselectivity lies in the energy difference between the diastereomeric transition states leading to the two possible enantiomeric products. The chiral catalyst stabilizes the transition state for the formation of the major enantiomer over that of the minor enantiomer. For many (R)-BINOL derivatives, the structures of these transition states have been proposed and, in some cases, computationally modeled to rationalize the observed stereochemical outcomes.

For this compound, there is no available data from transition state analysis. Such an analysis would require detailed kinetic studies and, ideally, computational modeling to map the potential energy surface of the reaction and identify the lowest energy pathways for the formation of each enantiomer.

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for investigating reaction mechanisms and predicting the behavior of catalytic systems.

Density Functional Theory (DFT) Calculations for Structural Optimization

DFT calculations are widely used to optimize the geometries of ground states, transition states, and intermediates in a catalytic cycle. This allows for the determination of relative energies and the visualization of molecular orbitals, providing insights into electronic effects. While DFT has been applied to the parent (R)-BINOL and its derivatives to understand their structure and reactivity, no such studies have been published for this compound.

Molecular Dynamics Simulations of Catalytic Systems

Molecular dynamics (MD) simulations can provide a dynamic picture of the catalyst-substrate interactions and the conformational flexibility of the catalytic system over time. This can be particularly useful for understanding how the chiral pocket adapts to the substrate and how solvent molecules may play a role. There are no reported MD simulations specifically investigating catalytic systems that employ this compound.

Prediction of Enantioselectivity and Reactivity Profiles

A major goal of computational chemistry in catalysis is to predict the enantioselectivity and reactivity of new catalysts. This is often achieved by calculating the energy difference between the diastereomeric transition states. The absence of foundational computational studies on this compound means that no predictive models for its catalytic performance exist.

Advanced Research Directions and Emerging Applications

Integration of (R)-1,1'-bi-2-Naphthol Dibenzoate into Supramolecular Assemblies

The axially chiral backbone of (R)-1,1'-bi-2-Naphthol and its derivatives is a powerful tool for controlling the three-dimensional arrangement of molecules. This has led to significant interest in its use as a building block for supramolecular assemblies, where non-covalent interactions govern the formation of larger, organized structures.

Chiral Recognition and Self-Assembly Phenomena

The inherent chirality of the binaphthyl scaffold is central to its application in chiral recognition. nih.gov (R)-BINOL derivatives can form complexes with other molecules, and the stability of these complexes often depends on the chirality of the guest molecule. This principle is being explored for the development of sensors and for the separation of enantiomers.

Recent research has demonstrated the ability of chiral BINOL-based phosphoric acids to form supramolecular gels. rsc.org One such gel, when complexed with copper ions, exhibited selective collapse in the presence of L-histidine, showcasing its potential for visual and highly sensitive enantioselective recognition of amino acids. rsc.org The formation of these complex structures is driven by a combination of hydrogen bonding and other weak interactions, leading to well-organized, self-assembled systems. researchgate.net The use of BINOL derivatives in mechanically interlocked molecules (MIMs), such as catenanes and rotaxanes, further illustrates the potential for creating sophisticated chiral architectures. nih.gov

Immobilization and Heterogenization of this compound Catalysts

While homogeneous catalysts derived from (R)-1,1'-bi-2-Naphthol and its parent compound, (R)-BINOL, are highly effective in asymmetric synthesis, their separation and reuse can be challenging. To address this, researchers are actively developing methods to immobilize these catalysts on solid supports.

Development of Recoverable and Reusable Catalytic Systems

Immobilizing BINOL-derived catalysts on solid supports like polymers or silica (B1680970) gel offers a practical solution for catalyst recovery and recycling, which is crucial for sustainable and cost-effective chemical processes. acs.org For instance, polymeric versions of chiral phosphoric acids derived from BINOL have been successfully used as recyclable catalysts in regioselective acetalization reactions. acs.org These immobilized systems can be easily separated from the reaction mixture and reused multiple times without significant loss of activity or selectivity. acs.org

Another approach involves the use of magnetic nanoparticles as a support, allowing for easy separation of the catalyst using an external magnet. Research in this area aims to create robust and efficient heterogeneous catalytic systems that retain the high enantioselectivity of their homogeneous counterparts.

Flow Chemistry Applications of this compound Catalysts

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers several advantages, including improved safety, scalability, and process control. The integration of immobilized this compound catalysts into flow systems is a promising area of research.

By packing a column with the immobilized catalyst, reactants can be continuously passed through, and the product collected at the outlet. This setup allows for efficient and automated synthesis. The development of such systems is expected to have a significant impact on the industrial production of enantiomerically pure compounds.

Exploration in Optoelectronic Materials and Polymer Chemistry

The unique photophysical properties of the binaphthyl scaffold have opened up avenues for its use in optoelectronic materials and polymer chemistry. mdpi.com

Upon irradiation with light, (R)-BINOL can undergo both racemization and polymerization. mdpi.com The resulting polymer exhibits broad emission signals, suggesting an extended π-conjugation system derived from the BINOL backbone. mdpi.com This discovery, which contrasts with the general understanding of BINOL as a stable chiral backbone, opens up new possibilities for creating optically active polymers from racemic BINOL with the aid of light. mdpi.com These materials could have applications in areas such as chiral sensors, light-emitting diodes, and other optoelectronic devices.

Research AreaKey FindingPotential Application
Photochemistry (R)-BINOL undergoes racemization and polymerization upon photo irradiation. mdpi.comOptically active polymers, chiral sensors.
Polymer Properties The polymeric product of irradiated (R)-BINOL shows broad emission signals. mdpi.comExtended π-conjugation systems for optoelectronics.

Future Perspectives in Asymmetric Organic Synthesis with Naphthol Dibenzoates

The future of asymmetric synthesis using this compound and related compounds is bright, with a focus on developing more sustainable and efficient catalytic systems. chiralpedia.com The principles of green chemistry, such as atom economy and the use of environmentally benign solvents, are increasingly being integrated into synthetic methodologies. chiralpedia.com

Emerging trends include the development of bifunctional catalysts that can promote multiple transformations in a single step and the use of computational methods to design new and more effective catalysts. nih.govnih.gov The combination of experimental and theoretical approaches will be crucial for advancing the field and addressing the ongoing challenges in asymmetric synthesis. nih.gov The ultimate goal is to develop catalytic systems that are not only highly selective but also practical for large-scale industrial applications. chiralpedia.com

Conclusion and Outlook

Summary of Key Contributions of (R)-1,1'-bi-2-Naphthol Dibenzoate Research

This compound is a derivative of the well-established chiral scaffold, (R)-1,1'-bi-2-naphthol ((R)-BINOL). The parent BINOL molecule is renowned for its application as a chiral ligand and catalyst in a vast number of asymmetric reactions. wustl.edunih.gov The dibenzoate derivative, where the two hydroxyl groups of BINOL are converted to benzoate (B1203000) esters, plays a more specialized, yet equally critical, role in the field of stereochemistry.

The primary contributions of this compound can be summarized in two main areas:

Chiral Intermediate and Protecting Group: The esterification of the hydroxyl groups to form the dibenzoate serves as a protection strategy. This is essential in multi-step syntheses where reactions need to be performed on other parts of the binaphthyl skeleton without affecting the reactive hydroxyl groups. The robust benzoate groups can be selectively removed later through hydrolysis to regenerate the diol, making this compound a key intermediate in the synthesis of more complex, functionalized BINOL derivatives. acs.org These functionalized derivatives are then used to build advanced catalysts and materials. acs.orgrsc.org

Enzymatic Kinetic Resolution: One of the most significant, albeit indirect, contributions of BINOL diesters like the dibenzoate is their use in obtaining enantiomerically pure BINOL. Racemic BINOL can be esterified to form the racemic dibenzoate. Subsequently, an enzyme, such as a lipase (B570770), can be used to selectively hydrolyze one of the enantiomers (e.g., the (S)-dibenzoate) back to the diol at a much faster rate than the other. wikipedia.orgyoutube.com This process, known as enzymatic kinetic resolution, allows for the efficient separation of the unreacted this compound from the newly formed (S)-BINOL, providing a powerful method to access the highly valuable, enantiopure BINOL compounds. wikipedia.org

Chiral Recognition and Materials: The rigid, C2-symmetric chiral structure of the BINOL backbone is fundamental to molecular and chiral recognition. nih.govnih.gov Derivatives like the dibenzoate have been explored as components in chiral materials, such as liquid crystals and polymers, where the defined stereochemistry can influence the material's macroscopic properties. acs.orgnih.gov The specific spatial arrangement of the bulky benzoate groups creates a unique chiral environment that can be used to discriminate between other chiral molecules. nih.gov

While direct catalytic applications of this compound are not widely reported, its role as a protected precursor and a substrate for resolution protocols is indispensable for the broader field of asymmetric catalysis.

Identification of Remaining Challenges and Future Research Avenues in Chiral Ester-Based Catalysis

Chiral ester-based catalysis, a field that includes catalysts derived from or acting upon chiral esters, is a cornerstone of modern organic synthesis. Despite significant progress, several challenges remain, which in turn define the future directions of research.

Remaining Challenges:

Catalyst Efficiency and Generality: A persistent challenge is the development of catalysts that exhibit high enantioselectivity and reactivity across a wide range of substrates. Many current catalysts are highly specialized, and achieving excellent results often requires extensive screening and optimization for each new reaction.

Cost and Scalability: The synthesis of complex chiral ligands and catalysts, often involving multiple steps starting from expensive precursors like enantiopure BINOL, makes them costly. This high cost can be a significant barrier to their application on an industrial scale. wustl.edu

Separation and Recyclability: Most chiral catalysts are homogeneous, meaning they are dissolved in the reaction medium along with the reactants and products. This makes their separation after the reaction difficult, leading to the loss of the valuable catalyst and potential contamination of the product. Enhancing catalyst recyclability is crucial for making processes more cost-effective and sustainable. chemrxiv.org

Sustainability: The reliance on transition-metal catalysts, which can be toxic and derived from scarce resources, along with the use of large volumes of organic solvents, poses environmental concerns.

Future Research Avenues:

The pursuit of solutions to these challenges is driving innovation in several key areas:

Immobilized Catalysts and Flow Chemistry: To address the issue of recyclability, researchers are developing methods to anchor chiral catalysts to solid supports (immobilization). These heterogeneous catalysts can be easily filtered off and reused. This approach is highly compatible with continuous flow chemistry, which offers advantages in safety, efficiency, and scalability for industrial processes. chemrxiv.org

Advanced Catalyst Design: The use of computational modeling, artificial intelligence (AI), and machine learning is becoming increasingly important for the rational design of new catalysts. These tools can predict the performance of a catalyst and accelerate the discovery of novel, highly effective chiral scaffolds.

Organocatalysis: There is a strong and continuing shift towards organocatalysis, which uses small, metal-free organic molecules as catalysts. Chiral phosphoric acids derived from BINOL are a prime example of highly successful organocatalysts. Future work will focus on expanding their scope and improving their activity.

Chemoenzymatic and Biocatalytic Approaches: The combination of chemical catalysis and biocatalysis offers a powerful strategy. Dynamic kinetic resolution (DKR) is a prime example, where a chemical catalyst is used to racemize the slower-reacting enantiomer in situ, while an enzyme selectively transforms the other, theoretically allowing for a 100% yield of a single enantiomer product. nih.gov

The table below illustrates the challenge of catalyst optimization, showing how different BINOL-derived catalysts can give vastly different results in the same reaction, highlighting the need for broader catalyst applicability.

EntryCatalyst LigandYield (%)Enantiomeric Excess (ee, %)
1(R)-BINOL10028
2(S)-VAPOL9489
3(S)-VANOL95<5
4Zr-VAPOLHighHigh
5Zr-BINOLHighLow
Table 1: Comparison of different vaulted biaryl (VAPOL, VANOL) and BINOL-derived catalysts in various asymmetric reactions. Data highlights that minor changes to the ligand structure can dramatically impact enantioselectivity, underscoring the challenge of creating broadly applicable catalysts. (Data sourced from multiple examples presented in a comparative review).

Q & A

Q. What are the key synthetic routes for preparing (R)-1,1'-bi-2-naphthol dibenzoate from (R)-BINOL?

The synthesis typically involves esterification of (R)-BINOL [(R)-1,1'-bi-2-naphthol] with benzoyl chloride under controlled conditions. A common method uses pyridine as a base to deprotonate the hydroxyl groups of BINOL, facilitating nucleophilic attack on the benzoyl chloride. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization or column chromatography . Enantiomeric purity of the final product is confirmed by polarimetry ([α]₂⁰ᴰ = +35.5° in THF) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Polarimetry : Determines optical rotation to confirm enantiopurity .
  • UV-Vis Spectrophotometry : Validates concentration and monitors enantiomeric excess (ee) via absorbance at 335 nm, particularly in solutions containing mixed enantiomers .
  • HPLC/Chiral Chromatography : Resolves enantiomers using chiral stationary phases (e.g., cellulose-based columns) to quantify ee with high precision .
  • ¹H/¹³C NMR : Confirms structural integrity by verifying benzoate ester formation (e.g., carbonyl signals at ~170 ppm in ¹³C NMR) .

Q. How is solid-phase extraction (SPE) optimized for isolating this compound from reaction mixtures?

SPE columns packed with metal-organic frameworks (MOFs) or chiral stationary phases selectively adsorb enantiomers. For example, MOFs like MIL-101(Cr) show higher affinity for (S)-BINOL derivatives, enabling separation of (R)-dibenzoate with 62% recovery under optimized conditions (n-hexane/isopropanol eluent, 70:30 v/v) .

Advanced Questions

Q. How can discrepancies in enantiomeric excess (ee) measurements between UV-Vis and chromatographic methods be resolved?

Discrepancies often arise from solvent polarity effects on UV absorbance or impurities absorbing at similar wavelengths. To address this:

  • Calibrate UV-Vis using standardized solutions of known ee (e.g., ±5% increments) to establish a linear correlation (R² ≥ 0.998) .
  • Cross-validate with HPLC using a chiral column (e.g., Chiralpak IA) and a mobile phase of hexane/isopropanol (90:10) at 1.0 mL/min. Adjust for baseline noise via signal averaging .

Q. What experimental strategies enhance enantioselectivity in asymmetric reactions catalyzed by (R)-BINOL derivatives?

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., 6,6'-dibromo or 3,3'-di-9-anthracenyl) to the BINOL scaffold, which rigidifies the structure and amplifies chiral induction .
  • Coordination Chemistry : Pair (R)-BINOL dibenzoate with Lewis acids (e.g., Ti(OiPr)₄) to form chiral complexes that enhance substrate binding selectivity .
  • Solvent Optimization : Use low-polarity solvents (e.g., toluene) to minimize racemization during catalysis .

Q. How do steric and electronic modifications to the BINOL core influence its dibenzoate derivative’s performance in asymmetric catalysis?

  • Steric Effects : Bulky substituents (e.g., 6,6'-dibromo groups) restrict rotational freedom, improving enantioselectivity in Diels-Alder reactions (up to 95% ee) .
  • Electronic Effects : Electron-deficient groups (e.g., nitro or trifluoromethyl) increase electrophilicity at the catalytic site, accelerating reaction rates in Michael additions .
  • Validation : Compare catalytic outcomes using kinetic studies (e.g., Eyring plots) and X-ray crystallography to correlate structure-activity relationships .

Data Contradiction Analysis

Q. Why might differential recovery rates occur for (R)- vs. (S)-BINOL derivatives in SPE columns?

MOF-based SPE columns exhibit enantioselective adsorption due to pore size and π-π interactions. For example, MIL-101(Cr) shows 98% recovery for (S)-BINOL but only 62% for (R)-BINOL, attributed to tighter steric compatibility with the (S)-enantiomer’s conformation . This discrepancy necessitates method recalibration when switching enantiomers.

Q. How to interpret conflicting melting points reported for this compound?

Literature reports melting points between 163–166°C and 195–199°C , likely due to polymorphism or solvent inclusion (e.g., residual dichloromethane). To resolve:

  • Perform differential scanning calorimetry (DSC) to identify polymorphic transitions.
  • Purify via recrystallization from anhydrous THF and dry under high vacuum (<1 mmHg) for 24 hours .

Methodological Best Practices

  • Synthesis : Use inert atmospheres (N₂/Ar) during esterification to prevent oxidation of BINOL’s naphthol groups .
  • Characterization : Always cross-reference NMR data with computational simulations (e.g., DFT) to confirm peak assignments .
  • Applications : Pre-activate chiral catalysts under reaction conditions (e.g., stir with substrate for 30 min) to ensure optimal performance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(R)-1,1'-bi-2-Naphthol dibenzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(R)-1,1'-bi-2-Naphthol dibenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.